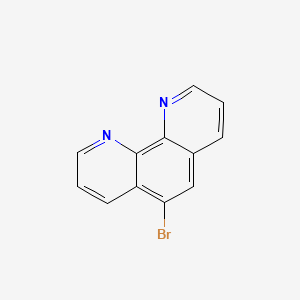

5-Bromo-1,10-phenanthroline

Übersicht

Beschreibung

5-Bromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, an important ligand in coordination chemistry. This compound is known for its high thermal stability and electrochemical activity. It appears as a yellow crystalline solid with a distinct aromatic odor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One method involves placing 3.6 grams of 1,10-phenanthroline in a heavy-walled glass reaction tube with a Teflon screw top. The reaction vessel is placed in an ice bath, and 12 milliliters of oleum (15%) and 0.60 milliliters of bromine are added. The reaction tube is then placed in a silicon oil bath, and the temperature is slowly raised to 135°C. After 23 hours, the reaction mixture is cooled to room temperature, poured over ice, and neutralized with ammonium hydroxide. The mixture is extracted with chloroform, stirred with charcoal, and dried over sodium sulfate. The crude reaction mixture is then recrystallized from hot diethyl ether with a minimum amount of dichloromethane, yielding 4.67 grams (90%) of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity while minimizing the formation of by-products such as 5,6-dibromo-1,10-phenanthroline and 1,10-phenanthroline-5,6-dione .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-1,10-phenanthroline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions to form complex organic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions.

Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are used under elevated temperatures.

Major Products:

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Coupling Reactions: Products include complex organic molecules with extended conjugation.

Wissenschaftliche Forschungsanwendungen

Biomedicine

Antimicrobial and Antitumor Activity

5-Bromo-1,10-phenanthroline has demonstrated notable biological activity, particularly against Mycobacterium tuberculosis. Research indicates that this compound acts on the F420-dependent enzyme system within the bacteria, inhibiting its growth effectively.

Case Study: Tumor Cell Line Study

In a study conducted by Zasheva et al. (2019), modifications at the 5-position of phenanthroline derivatives were shown to significantly enhance cytotoxicity against various tumor cell lines compared to unmodified phenanthroline. This highlights the potential of this compound as a scaffold for developing anticancer agents.

Coordination Chemistry

Metal Complex Formation

The coordination properties of this compound allow it to form stable complexes with various metal ions. These complexes are crucial in catalysis and sensing applications. For instance, metal complexes formed with this ligand have been evaluated for their anticancer properties, showing improved efficacy compared to non-metal counterparts.

Table: Summary of Metal Complexes and Their Applications

| Metal Ion | Complex Type | Application |

|---|---|---|

| Iron | Fe(II) Complex | Anticancer activity |

| Copper | Cu(II) Complex | Catalysis in organic reactions |

| Nickel | Ni(II) Complex | Sensing applications |

Materials Science

Preparation of Metal-Organic Frameworks (MOFs)

This compound is utilized in the synthesis of metal-organic frameworks due to its unique coordination capabilities. These MOFs exhibit significant potential for applications in gas adsorption and separation processes .

Photoluminescent Materials

The compound also plays a role in developing photosensitive materials. Its ability to form stable complexes enhances the optical properties required for photonic applications .

Photochemistry

Photoredox Catalysis

Recent studies have explored the use of this compound in visible light photoredox catalysis. This application involves using the compound to facilitate chemical reactions under mild conditions, showcasing its versatility in synthetic chemistry .

Electrochemical Applications

Electrochemical Reduction Studies

Research indicates that the electrochemical reduction of this compound can modify gold surfaces partially. This modification has implications for sensor development and surface chemistry applications .

Wirkmechanismus

The mechanism of action of 5-Bromo-1,10-phenanthroline involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and interaction with other molecules. The compound can also act as an electron donor or acceptor, facilitating redox reactions. Molecular targets include metal-dependent enzymes and proteins involved in electron transfer pathways .

Vergleich Mit ähnlichen Verbindungen

- 3-Bromo-1,10-phenanthroline

- 3,8-Dibromo-1,10-phenanthroline

- 3,5,8-Tribromo-1,10-phenanthroline

- 3,5,6,8-Tetrabromo-1,10-phenanthroline

Comparison: 5-Bromo-1,10-phenanthroline is unique due to its specific substitution pattern, which influences its reactivity and coordination behavior. Compared to other brominated derivatives, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in coordination chemistry and material science .

Biologische Aktivität

5-Bromo-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known ligand in coordination chemistry. This compound has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound has the molecular formula and a molar mass of approximately 251.1 g/mol. The presence of bromine enhances its reactivity and biological efficacy compared to its parent compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its metal complexes. The compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells.

Key Findings:

-

Cytotoxicity Assays: Research indicates that this compound exhibits significant cytotoxic effects on breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cell lines. For instance, IC50 values were reported as follows:

Cell Line IC50 (µM) MCF-7 15.10 HeLa 16.25 PC-3 17.55

These values suggest that the compound is more effective than traditional chemotherapeutics like cisplatin, which has IC50 values typically above 30 µM in similar assays .

- Mechanism of Action: The mechanism underlying the anticancer activity is primarily through apoptosis induction and cell cycle arrest at the G0/G1 phase. This was evidenced by mitochondrial membrane depolarization and significant alterations in cellular morphology .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial effects against various pathogens.

Antibacterial Studies:

- Broad-spectrum Activity: The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its metal complexes have been shown to interact with bacterial DNA, leading to strand cleavage and subsequent cell death .

Antifungal Activity:

- Fungal Inhibition: Studies have reported antifungal activity against several strains, indicating that the compound could serve as a potential therapeutic agent in treating fungal infections .

Case Studies

Several case studies illustrate the practical applications of this compound in biomedical research:

- Tumor Cell Line Study: A study conducted by Zasheva et al. (2019) evaluated the effects of phenanthroline derivatives on tumor cell lines, demonstrating that modifications at the 5-position significantly enhanced cytotoxicity compared to unmodified phenanthroline .

- Metal Complexes Evaluation: Research by Kaloyanov et al. (2011) explored metal complexes of phenanthroline derivatives and found that these complexes exhibited improved anticancer activity compared to their non-metal counterparts, highlighting the importance of metal coordination in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-bromo-1,10-phenanthroline, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via bromination of 1,10-phenanthroline derivatives. and describe a three-step process starting from 2,9-dimethyl-1,10-phenanthroline:

Bromination at the 5-position using N-bromosuccinimide (NBS) in CCl₄ under reflux (85% yield).

Oxidation of methyl groups to aldehydes using SeO₂ in dioxane/water (82% yield after recrystallization).

- Optimization : Extending reaction time during oxidation improves yields (from 62% to 82%) by ensuring complete conversion .

- Data Table :

| Step | Reagents/Conditions | Yield (Reported) | Yield (Optimized) |

|---|---|---|---|

| Bromination | NBS, CCl₄, reflux | 85% | 85% |

| Oxidation | SeO₂, dioxane/H₂O | 62% | 82% |

Q. How does this compound function as a precursor for metal complexes, and what coordination modes are observed?

- Methodology : The bromine atom at the 5-position enables post-functionalization via cross-coupling (e.g., Suzuki reactions) to introduce aryl/alkynyl groups. and highlight its use in synthesizing Ru(II) polypyridyl complexes for photodynamic therapy:

- Suzuki coupling with 4-ethoxycarbonylphenylboronic acid (40–55% yield) using PdCl₂(dppf) catalyst in dioxane/water (3:1 ratio).

- Coordination with Ru(II) centers forms octahedral complexes with strong π-acceptor properties .

Q. What purification techniques are effective for isolating this compound derivatives?

- Methodology : Recrystallization from ethanol or acetonitrile/water mixtures removes unreacted precursors. For Suzuki-coupled products, silica gel chromatography (CH₂Cl₂/CH₃OH, 95:5) followed by pentane trituration eliminates Pd residues and byproducts .

Advanced Research Questions

Q. How can electrochemical grafting of this compound onto electrodes be controlled to achieve monolayer vs. multilayer deposition?

- Monolayer formation : Apply cyclic voltammetry in 0.5 M HCl between 0.06–0.51 V vs. RHE. The radical anion generated at −0.11 V couples selectively at the 5-position.

- Multilayer deposition : Prolonged reduction at lower potentials (e.g., −0.2 V) leads to sp³-hybridized radicals, enabling cross-linking (layer thickness: 125 nm via AFM) .

- Critical Parameter : Potential window and solvent (DMF vs. aqueous HCl) dictate radical stability and grafting density.

Q. What strategies resolve contradictions in reported yields for this compound-2,9-dicarboxaldehyde synthesis?

Extended SeO₂ oxidation time (24 vs. 12 hours).

Use of hot ethanol recrystallization instead of column chromatography.

- Validation : Monitor reaction progress via TLC (Rf = 0.3 in CH₂Cl₂/MeOH 9:1) and adjust time/temperature dynamically .

Q. How do steric and electronic effects of the 5-bromo substituent influence catalytic activity in heterogenized copper-phenanthroline systems?

- Case Study : describes Cu-phenanthroline complexes grafted on Au electrodes for oxygen reduction reactions (ORR):

- The bromine’s electron-withdrawing effect stabilizes Cu(I) intermediates, enhancing ORR onset potential by 120 mV.

- Steric hindrance at the 5-position reduces dimerization, improving turnover frequency (TOF) by 2× compared to unsubstituted analogs .

Q. What advanced analytical methods are required to identify trace impurities in this compound batches?

- Detect impurities via m/z deviations (e.g., Δ < 5 ppm) from theoretical [M+H]⁺ (259.101 Da).

- Cross-reference with suspected byproducts (e.g., 5-nitro- or 5-chloro-derivatives) using retention time alignment .

Q. Key Challenges and Emerging Directions

- Fluorinated Derivatives : notes the absence of fluorinated diamides. Future work could adapt Pd-catalyzed C–F coupling using this compound and Et₃N·6HF .

- Cross-Coupling Limitations : reveals bromine’s inertness in direct Suzuki reactions under standard conditions. Alternative approaches (e.g., Ullmann coupling with CuI/L-proline) are being explored .

Eigenschaften

IUPAC Name |

5-bromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKGPQCKIBRXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885793 | |

| Record name | 1,10-Phenanthroline, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40000-20-2 | |

| Record name | 5-Bromo-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40000-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040000202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.